N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide
Description
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide is a synthetic organic compound characterized by a substituted phenyl ring (4-chloro-2,5-dimethoxyphenyl) linked to a furan-2-carboxamide moiety.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-11-7-9(12(18-2)6-8(11)14)15-13(16)10-4-3-5-19-10/h3-7H,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQKZPZOOVEQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Chemical Reactions Analysis
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new antibacterial and antifungal agents due to its ability to inhibit the growth of various microbial strains.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, contributing to the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and leading to various biological effects. For example, its antibacterial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons with Analogues
Structural Analogues in the NBOMe Series
The 25X-NBOMe series shares the 4-substituted-2,5-dimethoxyphenyl core with the target compound but differs in the side chain:
| Compound | Phenyl Substituents | Side Chain Structure | Key Features |
|---|---|---|---|
| Target Compound | 4-chloro-2,5-dimethoxy | Furan-2-carboxamide | Heterocyclic carboxamide; no amine |
| 25C-NBOMe | 4-chloro-2,5-dimethoxy | N-(2-methoxybenzyl)ethylamine | Ethylamine + methoxybenzyl group |
| 25B-NBOMe | 4-bromo-2,5-dimethoxy | N-(2-methoxybenzyl)ethylamine | Bromo substituent; similar side chain |
| 25C-NBF | 4-chloro-2,5-dimethoxy | N-(2-fluorobenzyl)ethylamine | Fluorobenzyl substitution |
Key Differences :
- Side Chain : The target compound lacks the ethylamine and benzyl groups found in NBOMes, replacing them with a furan carboxamide. This eliminates the basic amine critical for 5-HT2A receptor binding in NBOMes .
- Substituent Effects : The chloro group in the target compound and 25C-NBOMe may enhance lipophilicity compared to bromo (25B-NBOMe) or iodo analogues .
Pharmacological Analogues
Furanylfentanyl
Structure : N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-furan-2-carboxamide .
- Shares a furan carboxamide group but is structurally distinct due to its piperidine and phenylethyl moieties.
- Activity : Potent μ-opioid receptor agonist (unrelated to NBOMe serotonergic activity). The furan here enhances metabolic resistance compared to fentanyl .
25C-NBOH and 25C-NBF
Comparison with Target Compound :
- The target’s furan carboxamide lacks the basic amine required for high-affinity 5-HT2A binding, suggesting divergent pharmacological targets.
Key Insights :
- Synthetic accessibility via amide coupling simplifies production compared to the multi-step routes for NBOMes or opioids .
Biological Activity
N-(4-chloro-2,5-dimethoxyphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxamide group and a chlorinated methoxyphenyl moiety. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The presence of the chloro and methoxy groups enhances its binding affinity, potentially leading to the inhibition or activation of specific biochemical pathways. This modulation can result in various physiological effects, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Properties : Preliminary studies indicate that it may exhibit antibacterial activity against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : The compound may also act as a selective COX-2 inhibitor, suggesting potential applications in treating inflammatory conditions.
Anticancer Activity
Recent studies have evaluated the anticancer effects of this compound using various cancer cell lines. The following table summarizes the inhibitory concentrations (IC50) observed in different assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT-116 (Colon Carcinoma) | 2.40 ± 0.12 | |
| HepG2 (Liver Carcinoma) | 2.17 ± 0.83 | |
| MCF7 (Breast Carcinoma) | 3.00 ± 0.15 |
These results indicate that the compound possesses significant cytotoxicity against multiple cancer types, comparable to established chemotherapeutic agents.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:
- Escherichia coli
- Staphylococcus aureus
These findings suggest its potential as an antimicrobial agent in clinical applications.
Case Studies
- Zebrafish Model for Cancer Research : A study utilized zebrafish models to assess the in vivo efficacy of this compound in treating muscular dystrophies linked to mitochondrial dysfunction. The results indicated significant improvements in muscle function and reduced disease progression markers.
- Inflammation Models : In carrageenan-induced inflammation models, derivatives of furan compounds similar to this compound demonstrated notable anti-inflammatory effects, suggesting a broader therapeutic potential for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
